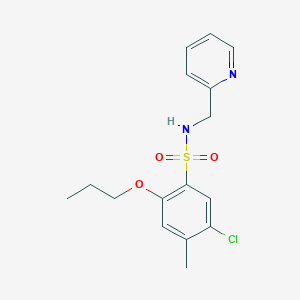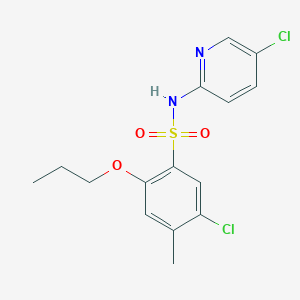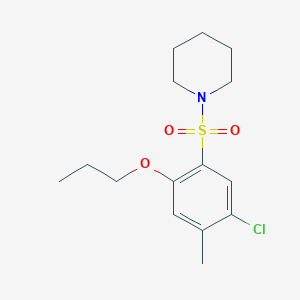
(4-((2,5-Diéthoxy-4-méthylphényl)sulfonyl)pipérazin-1-yl)(furan-2-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone” is a chemical compound with the molecular formula C20H26N2O6S . It has been studied for its antibacterial activity .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring, which is a heterocyclic amine, attached to a furan ring, which is a heterocyclic ether. The piperazine ring is also attached to a sulfonyl group, which is a functional group consisting of a sulfur atom bonded to two oxygen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C20H26N2O6S), average mass (422.495 Da), and monoisotopic mass (422.151154 Da) .
Mécanisme D'action
The mechanism of action of (4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone involves the inhibition of specific enzymes or receptors in the body. It interacts with the target protein and blocks its activity, leading to a therapeutic effect. The exact mechanism of action for (4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone is still under investigation, but it is believed to involve the modulation of neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
(4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone has been shown to have a range of biochemical and physiological effects. It has been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to reduce the symptoms of schizophrenia in human clinical trials. Additionally, it has been found to have anti-inflammatory and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone is its specificity for the target protein, which reduces the risk of off-target effects. It is also relatively easy to synthesize and purify, making it a useful tool for laboratory experiments. However, one limitation of (4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone is its high cost, which may limit its use in some research settings.
Orientations Futures
There are several future directions for research on (4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone. One area of interest is its potential use in treating other neurological disorders, such as Parkinson's disease and multiple sclerosis. Another direction is the investigation of its mechanism of action and the development of more specific and potent analogs. Additionally, (4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone may have applications in the development of new antiviral and anticancer drugs.
Conclusion:
In conclusion, (4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone is a novel drug candidate that has shown promising results in scientific research applications. Its unique synthesis method and specificity for the target protein make it a useful tool for laboratory experiments. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of (4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone involves the use of a computer algorithm that designs the molecule based on the desired pharmacological properties. The algorithm takes into account the molecular structure of the target protein and predicts the interactions between the protein and the drug candidate. The molecule is then synthesized using a combination of chemical reactions and purification techniques.
Applications De Recherche Scientifique
Systèmes Biologiques
Les composés de la sulfonyl pipérazine sont connus pour leur activité biologique, y compris les propriétés antihistaminiques, anticancéreuses, antimicrobiennes et antioxydantes .
Catalyse
Ces composés peuvent être utilisés en catalyse, contribuant potentiellement à diverses réactions chimiques en agissant comme catalyseurs ou comme parties de systèmes catalytiques .
Structures Organiques Métalliques (MOFs)
Les ligands à base de pipérazine sont utilisés dans la construction de MOF, qui ont une variété d'applications, notamment le stockage de gaz, la séparation et la catalyse .
Pharmacocinétique
La partie pipérazine est souvent utilisée pour optimiser les propriétés pharmacocinétiques des molécules pharmaceutiques, affectant leur absorption, leur distribution, leur métabolisme et leur excrétion .
Conception de Médicaments
Les structures de la pipérazine servent d'échafaudages pour organiser les groupes pharmacophores afin qu'ils interagissent avec les macromolécules cibles, ce qui est crucial dans la conception de médicaments .
Inhibition Enzymatiqu
Les hybrides de chalcone-sulfonyl pipérazine ont été explorés comme inhibiteurs contre des enzymes telles que l'alpha-glucosidase et l'alpha-amylase, qui sont des cibles pour les médicaments antidiabétiques .
Propriétés
IUPAC Name |
[4-(2,5-diethoxy-4-methylphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6S/c1-4-26-17-14-19(18(27-5-2)13-15(17)3)29(24,25)22-10-8-21(9-11-22)20(23)16-7-6-12-28-16/h6-7,12-14H,4-5,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSPPODFNLLQQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

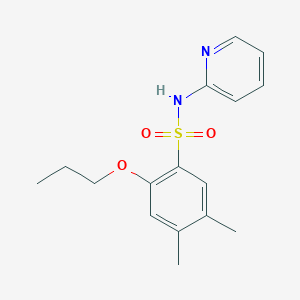
amine](/img/structure/B497723.png)
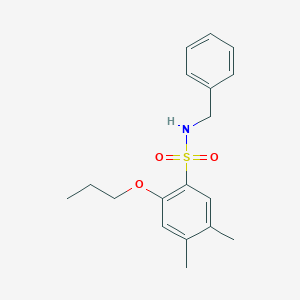
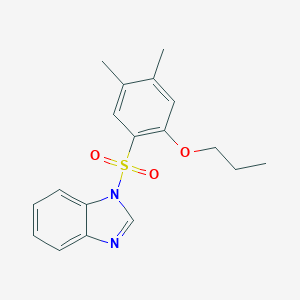

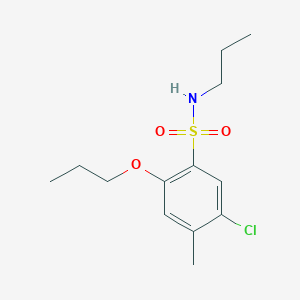

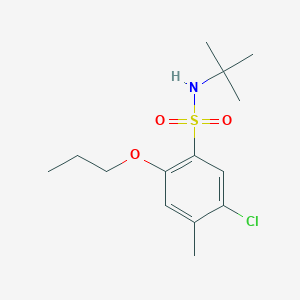
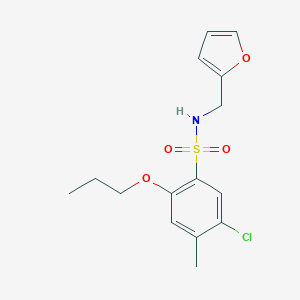
amine](/img/structure/B497733.png)
